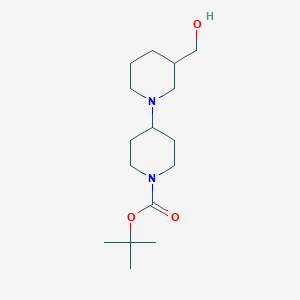

Tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate

描述

Tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate is a bifunctional piperidine derivative featuring a hydroxymethyl group on the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents due to its ability to modulate steric and electronic properties.

属性

IUPAC Name |

tert-butyl 4-[3-(hydroxymethyl)piperidin-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)17-9-6-14(7-10-17)18-8-4-5-13(11-18)12-19/h13-14,19H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZKWALREOBSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693028 | |

| Record name | tert-Butyl 3-(hydroxymethyl)[1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864293-17-4 | |

| Record name | tert-Butyl 3-(hydroxymethyl)[1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alkylation of N-Boc-4-piperidinemethanol with Halogenated Pyridine Derivatives

One reported method involves the reaction of N-Boc-4-piperidinemethanol with halogenated pyridine derivatives under basic conditions:

| Parameter | Details |

|---|---|

| Starting material | N-Boc-4-piperidinemethanol (860 mg, 4.0 mmol) |

| Base | Sodium hydride (60%, 160 mg, 4.0 mmol) |

| Solvent | Dimethylformamide (DMF, 40 mL) |

| Electrophile | 2-bromo-4-chloro-5-nitropyridine (949 mg, 4.0 mmol) |

| Temperature | Room temperature |

| Reaction time | Overnight |

| Workup | Dilution with ether, aqueous washes, drying over Na2SO4 |

| Purification | Silica gel chromatography (20% ethyl acetate in hexane) |

| Yield | 62% |

| Product characteristics | Pale yellow viscous oil solidifying on standing; confirmed by 1H NMR and LCMS |

This method employs sodium hydride as a strong base to deprotonate the hydroxyl group, enabling nucleophilic substitution on the halogenated pyridine. The reaction proceeds efficiently at room temperature with moderate to good yield.

Base-Mediated Coupling Using Potassium tert-Butoxide in DMSO

Another approach utilizes potassium tert-butoxide as a base in dimethyl sulfoxide (DMSO) to facilitate coupling:

| Parameter | Details |

|---|---|

| Starting material | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.3 mmol) |

| Coupling partner | tert-butyl 5-chloro-2,4-difluorobenzoate (12.6 g, 50.9 mmol) |

| Base | Potassium tert-butoxide (6.2 g, 55.6 mmol) |

| Solvent | Dimethyl sulfoxide (DMSO, 200 mL) |

| Temperature | 20°C |

| Reaction time | 1 hour |

| Atmosphere | Inert atmosphere |

| Workup | Dilution with water, extraction with ethyl acetate, drying, and concentration |

| Purification | Silica gel chromatography (petroleum ether/ethyl acetate gradient) |

| Yield | 60% |

| Product characteristics | Pale yellow liquid; LCMS m/z 331.9 [M-111]+ |

This method is notable for its mild temperature and short reaction time, with potassium tert-butoxide serving as a strong, non-nucleophilic base to promote the substitution reaction efficiently.

Use of Tertiary Amines as Bases in Stepwise Synthesis

In a more complex synthetic sequence described in patent literature, tertiary amines such as triethylamine (TEA), diisopropylethylamine (DIPEA), 4-methylmorpholine (4-NMM), and diethylisopropylamine are employed as bases in the preparation steps:

| Parameter | Details |

|---|---|

| Base equivalents | Typically 1 to 10 equivalents; more commonly 1.5 to 5 equivalents depending on step |

| Preferred base | Triethylamine (TEA) |

| Temperature | 20–70°C depending on step |

| Reaction time | 24–32 hours for heating steps |

| Solvent and extraction | Use of toluene for extraction; aqueous base in controlled equivalents |

| Reaction type | Amide coupling, carbamate formation, and substitution reactions |

This approach is part of a multi-step synthesis involving protection, substitution, and amide bond formation, with careful control of base equivalents and temperature to optimize yield and purity.

Analytical Data Supporting Preparation

The product identity and purity are confirmed by:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra showing characteristic chemical shifts for Boc groups, piperidine ring protons, and hydroxymethyl substituents.

- Liquid Chromatography-Mass Spectrometry (LCMS): Molecular ion peaks consistent with the expected molecular weight and fragmentation patterns.

- Chromatographic Purification: Silica gel chromatography with ethyl acetate/hexane or petroleum ether/ethyl acetate gradients.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sodium hydride in DMF alkylation | N-Boc-4-piperidinemethanol, 2-bromo-4-chloro-5-nitropyridine, RT, overnight | 62 | Strong base, room temperature, moderate yield |

| Potassium tert-butoxide in DMSO | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, tert-butyl 5-chloro-2,4-difluorobenzoate, 20°C, 1h | 60 | Mild conditions, inert atmosphere |

| Tertiary amine base in multi-step | TEA or DIPEA, 20–70°C, 1–10 equiv base, 24–32h heating | Variable | Multi-step, controlled base equivalents |

化学反应分析

Types of Reactions

Tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can undergo reduction reactions to modify the piperidine ring or other functional groups.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols and amines.

Substitution: Various alkylated or arylated derivatives.

科学研究应用

Drug Development

Tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural features enable modifications that can enhance biological activity and selectivity.

Key Areas of Application :

- Neuropharmacology : The compound's piperidine framework is conducive to developing drugs targeting neurological disorders. Research indicates that derivatives of this compound exhibit promising activity against certain neurotransmitter receptors, potentially aiding in the treatment of conditions like anxiety and depression .

- Targeted Protein Degradation (PROTACs) : The compound is utilized as a semi-flexible linker in PROTAC technology, which aims to degrade specific proteins involved in disease processes. The incorporation of such linkers can optimize the orientation and efficacy of bifunctional degraders, enhancing their therapeutic potential .

Synthesis of Analogues

The compound is also instrumental in synthesizing various analogues that may possess improved pharmacological properties. For instance, modifications to the piperidine structure can lead to compounds with enhanced potency or reduced side effects .

Case Study 1: Neuroactive Compounds

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant affinity for dopamine receptors. These findings suggest potential applications in treating Parkinson's disease and other dopamine-related disorders .

Case Study 2: PROTAC Development

In a recent investigation into PROTACs, researchers synthesized several variants of this compound to evaluate their effectiveness in targeted protein degradation. Results indicated that the structural flexibility provided by the tert-butyl group was crucial for achieving optimal binding interactions with target proteins, leading to effective degradation outcomes .

Data Table: Comparison of Derivatives

| Compound Name | Structural Features | Biological Activity | Application Area |

|---|---|---|---|

| This compound | Piperidine core with hydroxymethyl substitution | Neuroactive properties | Neuropharmacology |

| Tert-butyl 4-(2-hydroxyethyl)-piperidine-1-carboxylate | Hydroxyethyl substitution | Enhanced receptor affinity | Drug development |

| Tert-butyl 4-(3-fluorophenyl)-piperidine-1-carboxylate | Fluorophenyl modification | Increased potency | Antipsychotic research |

作用机制

The mechanism of action of tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby promoting targeted protein degradation .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

Compound A : tert-Butyl 4-((3-((4-chlorophenyl)(methoxyimino)methyl)phenoxy)methyl)piperidine-1-carboxylate

- Key Features: Incorporates a phenoxy-linked 4-chlorophenyl group and methoxyimino moiety.

- Synthesis: Mitsunobu reaction (DIAD/TPP system) with 78% yield .

- NMR Data : Distinct aromatic proton signals (δ 6.82–7.44 ppm) and methoxy group resonance (δ 3.98 ppm) .

- Lipophilicity : Higher logP due to aromatic and chlorinated groups compared to the target compound.

Compound B : tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate

- Key Features : 4-Methylpentyl chain introduces hydrophobicity.

- Synthesis : Boc protection under mild conditions (dioxane/water, 86% yield) .

- Applications : Likely used in lipid-soluble drug candidates.

Compound C : tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

Functional Group Impact on Reactivity and Stability

Hydroxymethyl vs. Fluoro Substituents

- Compound D : tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Aromatic vs. Aliphatic Substituents

- Compound E : tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate

- Compound F : tert-Butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Structural Similarity and Divergence

Core Piperidine-Boc Framework

All compounds share the Boc-protected piperidine core, ensuring ease of deprotection in downstream reactions.

Substituent Variations

- Hydrophobic Chains : Compound B (4-methylpentyl) vs. target compound (hydroxymethyl-piperidine).

- Aromatic Moieties : Compound A (chlorophenyl) and Compound E (chlorobenzyl) vs. target’s aliphatic hydroxymethyl.

- Heteroatoms : Compound C (pyridyl) and Compound D (fluoro) introduce polarity and electronic effects.

生物活性

Tert-butyl 4-(3-(hydroxymethyl)piperidin-1-YL)piperidine-1-carboxylate, a compound with the molecular formula and a molecular weight of approximately 298.421 g/mol, has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological implications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the use of piperidine derivatives. The compound features a piperidine core with hydroxymethyl and tert-butyl substituents, which may influence its biological properties.

In Vitro Studies

Recent studies have highlighted the compound's potential as a modulator of various biological pathways. For instance, it has been investigated for its effects on inflammatory processes:

- NLRP3 Inflammasome Inhibition : Research indicates that compounds similar to this compound can inhibit the NLRP3 inflammasome, a key player in inflammatory responses. Such inhibition may reduce the release of pro-inflammatory cytokines like IL-1β in human macrophages .

Case Studies

Several case studies have documented the effects of related compounds on cellular mechanisms:

- Anti-inflammatory Effects : A study demonstrated that derivatives exhibiting structural similarities to this compound significantly reduced pyroptotic cell death and IL-1β release in macrophages, suggesting a potential therapeutic application in inflammatory diseases .

- Neuroprotective Effects : Another investigation into piperidine derivatives showed promise in neuroprotection against oxidative stress, indicating that modifications to the piperidine structure could enhance neuroprotective properties .

Biological Activity Summary Table

| Activity | Effect | Reference |

|---|---|---|

| NLRP3 Inflammasome Inhibition | Reduced IL-1β release in macrophages | |

| Anti-pyroptotic Activity | Decreased pyroptotic cell death | |

| Neuroprotection | Protection against oxidative stress |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Protein-Ligand Interactions : Computational simulations suggest that this compound may interact with specific binding sites on target proteins involved in inflammatory pathways, potentially altering their activity and downstream signaling .

- Structural Modulation : Variations in the chemical structure can lead to significant differences in biological activity, as evidenced by studies exploring different piperidine derivatives. The introduction or modification of functional groups can enhance or diminish the compound's efficacy against specific targets .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 4-(3-(hydroxymethyl)piperidin-1-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Key Steps :

Intermediate Preparation : Reacting tert-butyl carbamate derivatives with functionalized piperidine precursors under anhydrous conditions (e.g., THF or dichloromethane as solvents).

Hydroxymethylation : Introducing the hydroxymethyl group via reductive amination or Mitsunobu reactions. highlights the use of Mitsunobu conditions (DIAD/TPP) for coupling hydroxymethyl-piperidine intermediates to aromatic scaffolds .

Protection/Deprotection : Selective removal of tert-butoxycarbonyl (Boc) groups using acidic conditions (e.g., TFA) or fluoride-based reagents (e.g., TBAF), as described in .

- Optimization : Yield improvements are achieved by:

- Temperature control (e.g., 0–20°C for sensitive steps).

- Catalytic additives (e.g., DMAP for esterification).

- Solvent polarity adjustments to stabilize intermediates.

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 1.46 ppm for Boc methyl groups, δ 4.36 ppm for hydroxymethyl protons) are essential for confirming regiochemistry and functional group integrity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 459.20 in ) .

- X-ray Crystallography : For absolute configuration determination, SHELX software ( ) is widely used for small-molecule refinement .

- HPLC/GC : Purity assessment (>95%) via reverse-phase chromatography or gas chromatography.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and P95/P1 respirators for aerosol protection () .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste handlers ( ) .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-oxidation or dimerization) be mitigated during synthesis?

- Methodological Answer :

- Side Reaction Analysis :

- Over-Oxidation : Controlled stoichiometry of oxidizing agents (e.g., H2O2) and low temperatures (0–5°C) prevent sulfoxide/sulfone formation ( ) .

- Dimerization : Steric hindrance via bulky protecting groups (e.g., Boc) reduces nucleophilic attack on intermediates.

- In Situ Monitoring : Real-time FTIR or TLC tracks reaction progress to halt at desired endpoints.

Q. What mechanistic insights explain the efficiency of Boc deprotection in this compound’s synthesis?

- Methodological Answer :

- Acid-Catalyzed Deprotection : Boc groups are cleaved via protonation of the carbonyl oxygen, forming a carbamic acid intermediate that releases CO2 and tert-butanol. demonstrates TFA-mediated deprotection in THF .

- Fluoride-Mediated Cleavage : TBAF selectively removes silyl-protected hydroxymethyl groups without affecting Boc ( ) .

- Kinetic Studies : Adjusting acid strength (e.g., HCl vs. TFA) and reaction time optimizes selectivity.

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinase enzymes in ) .

- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with activity trends.

- MD Simulations : Assess conformational stability of the hydroxymethyl group in aqueous vs. lipid environments.

Q. What strategies resolve discrepancies in biological assay data (e.g., conflicting IC50 values across studies)?

- Methodological Answer :

- Assay Standardization :

- Use uniform cell lines (e.g., HEK293 for GPCR studies).

- Control for batch-to-batch compound purity via LC-MS.

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Meta-Analysis : Compare structural analogs (e.g., tert-butyl 4-nitrobenzyl derivatives in ) to identify scaffold-specific trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。